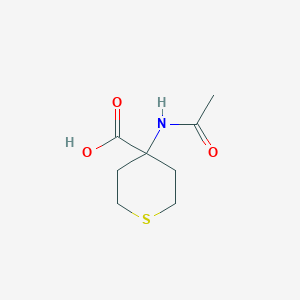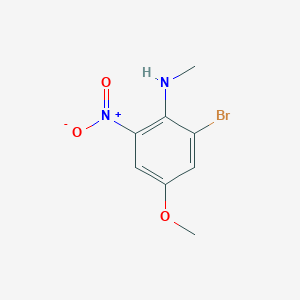![molecular formula C9H10FNO3S B13481323 4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride CAS No. 21320-83-2](/img/structure/B13481323.png)
4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-methylacetamido)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(N-methylacetamido)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride and methylamine .
Industrial Production Methods
In industrial settings, the production of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(N-methylacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium fluoride and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride yields 4-(N-methylacetamido)benzene-1-sulfonyl fluoride .
Scientific Research Applications
4-(N-methylacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-methylacetamido)benzenesulfonyl chloride
- 4-(N-methylacetamido)benzene-1-sulfonyl bromide
- 4-(N-methylacetamido)benzene-1-sulfonyl iodide
Uniqueness
4-(N-methylacetamido)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The fluoride group provides distinct chemical properties compared to its chloride, bromide, and iodide counterparts, making it valuable in specific applications where other halides may not be suitable .
Properties
CAS No. |
21320-83-2 |
|---|---|
Molecular Formula |
C9H10FNO3S |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[acetyl(methyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3 |
InChI Key |
XIIZMLAAKWJLON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)



![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)





